Syn-Tricyclo[6.1.0.02,4]nonane
Description
Significance of Complex Polycyclic Hydrocarbons and Strained Ring Systems in Contemporary Chemical Research
Complex polycyclic hydrocarbons, a class of organic molecules characterized by multiple fused ring structures, are at the forefront of modern chemical research. Their intricate three-dimensional architectures give rise to unique physical and chemical properties, making them valuable in fields ranging from materials science to medicinal chemistry. nih.govcanada.ca These compounds are often produced by the incomplete combustion of organic materials and can be found in natural sources like petroleum and coal. canada.cawikipedia.org
A particularly fascinating subset of polycyclic hydrocarbons is strained ring systems. Ring strain arises when the bond angles in a cyclic molecule deviate from the ideal values, leading to increased potential energy and reactivity. wikipedia.orgnumberanalytics.com This strain can be a combination of angle strain, torsional strain, and transannular strain. pharmacy180.com Molecules with high ring strain, such as those containing three- or four-membered rings, possess unique bonding structures that can be harnessed to drive specific chemical reactions in organic synthesis. wikipedia.org This increased potential energy can also be exploited in the development of high-energy materials. wikipedia.org
The Distinctive Tricyclic Architecture of Syn-Tricyclo[6.1.0.02,4]nonane: A Focus for Academic Investigation
This compound is a specific polycyclic hydrocarbon with the chemical formula C9H14. smolecule.comnist.gov Its structure is notable for containing a seven-membered ring fused to two three-membered rings in a syn configuration. This arrangement results in a highly strained and conformationally rigid molecule, making it a compelling subject for academic study. The unique stereochemistry and molecular conformation of this compound contribute to its distinct chemical properties and reactivity. smolecule.com Researchers are interested in how the inherent strain within the molecule influences its stability and the types of chemical transformations it can undergo.
The synthesis of this compound and its derivatives can be achieved through various methods, including ring-closure reactions and thermal rearrangements of specific precursors. smolecule.com Due to its strained nature, the compound is a potential building block for the synthesis of more complex and novel organic molecules. smolecule.com
Historical Development and Evolution of Research on Tricyclo[X.Y.Z.W]nonane Systems
Research into tricyclic nonane (B91170) systems, a broad class of compounds that includes this compound, has evolved significantly over the years. Early investigations into polycyclic systems laid the groundwork for understanding the fundamental principles of ring strain and conformational analysis. The development of sophisticated analytical techniques, such as X-ray crystallography and various spectroscopic methods, has allowed for the precise characterization of these complex structures.
More recent research has focused on the synthesis and potential applications of specific tricyclic nonane derivatives. For instance, studies have explored the synthesis and biological activities of novel tricyclo[4.2.1.02,5]nonane derivatives, demonstrating their potential as antiproliferative agents. nih.gov Other research has investigated the photochemical and thermal behavior of related diazabicyclo systems, providing insights into the reaction mechanisms of strained polycyclic compounds. beilstein-archives.org The continued exploration of tricyclic nonane systems promises to uncover new chemical transformations and materials with novel properties.
Structure
3D Structure
Properties
CAS No. |
81969-72-4 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
tricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2 |
InChI Key |
UUVWYZVMXOZWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C3CC3C1 |
Origin of Product |
United States |
Elucidating Reactivity and Mechanistic Pathways of Syn Tricyclo 6.1.0.02,4 Nonane
Electrophilic Addition Reactions in Strained Tricyclic Frameworks
The reactivity of syn-Tricyclo[6.1.0.02,4]nonane is profoundly influenced by the high strain energy inherent in its two cyclopropane (B1198618) rings. The bonds within these three-membered rings possess significant p-character, allowing them to behave as nucleophiles, analogous to the π-bonds of alkenes. Consequently, they are susceptible to attack by electrophiles.
Electrophilic addition reactions typically proceed via the opening of one of the cyclopropane rings, a process that alleviates substantial ring strain. For instance, in the presence of a protic acid (H-X), one of the external C-C bonds of a cyclopropane ring can be protonated. This leads to the formation of a carbocation intermediate. The regiochemistry of the ring opening and the stability of the resulting carbocation are governed by the substitution pattern of the tricyclic system. The carbocation can then be trapped by the conjugate base (X⁻) or another nucleophile present in the medium. Alternatively, the intermediate carbocation may undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before being trapped. These rearrangements often lead to complex product mixtures, reflecting the intricate potential energy surface of these strained systems.
Radical Reaction Mechanisms in Polycyclic Hydrocarbon Systems
The strained C-C bonds in this compound are not only susceptible to heterolytic cleavage by electrophiles but also to homolytic cleavage under radical conditions. The energy input required for bond breaking is lowered by the release of ring strain, facilitating the formation of radical intermediates. Radical reactions in polycyclic hydrocarbons are crucial in various chemical processes, including combustion and atmospheric chemistry. researchgate.net
Mechanisms often involve an initiation step where a radical initiator abstracts a hydrogen atom from the tricyclic framework, generating a carbon-centered radical. Alternatively, thermolysis or photolysis can induce homolytic cleavage of a strained C-C bond, yielding a diradical species. These radical intermediates can then undergo a variety of transformations. For example, the well-documented Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism, while primarily studied in the context of polycyclic aromatic hydrocarbon (PAH) growth, provides a framework for understanding how radical sites on cyclic systems can propagate reactions. rsc.org In the case of this compound, a carbon radical could lead to intramolecular rearrangements, ring-opening, or participate in intermolecular reactions, such as addition to unsaturated molecules. rsc.orgnih.gov The study of radical cations in PAHs has also shown that one-electron oxidation can be a major pathway for metabolic activation and DNA adduct formation, highlighting the significance of radical intermediates in the reactivity of complex cyclic systems. nih.gov
Cycloaddition Reactions and Their Influence by Steric and Electronic Properties
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.org While classic cycloadditions like the Diels-Alder reaction involve π-systems, the strained σ-bonds of cyclopropanes can participate in formal [σ2+π2] cycloadditions. The electronic properties of the cyclopropane rings in this compound, specifically their p-character, make them suitable partners in such reactions. Transition metal catalysts can significantly modify the reactivity of these systems, enabling novel cycloaddition pathways that might be thermally forbidden or inefficient. acs.org
The steric properties of this compound play a critical role in directing the stereochemical outcome of these reactions. The syn configuration of the two cyclopropane rings means that one face of the central seven-membered ring is significantly more sterically encumbered than the other. This steric hindrance will force the approaching reactant to add to the less hindered, anti face of the molecule, leading to high diastereoselectivity in the cycloadducts. Intramolecular cycloadditions are also prevalent in such systems, where a tethered reactive group can add across one of the strained bonds, leading to the formation of novel, often complex, bridged polycyclic structures. nih.govacs.orghilarispublisher.com
Thermal and Photochemical Rearrangement Studies
The high strain energy encapsulated within this compound makes it a candidate for a variety of rearrangement reactions, often initiated by thermal or photochemical activation. These reactions provide pathways to kinetically stable but thermodynamically more favorable isomers.
Valence Isomerization and Electrocyclic Ring Closures
Valence isomerization involves the reorganization of σ and π bonds without the migration of atoms or groups. In systems related to this compound, such as cis-Bicyclo[6.1.0]nona-2,4,6-triene, thermal activation can induce a Cope rearrangement, a nih.govnih.gov-sigmatropic shift, leading to different bicyclic isomers. researchgate.net For the saturated this compound, a plausible thermal or photochemical reaction is the electrocyclic ring opening of one of the cyclopropane units. This pericyclic reaction can occur in a conrotatory or disrotatory fashion, depending on the reaction conditions (thermal vs. photochemical) and the orbital symmetry rules, to yield a substituted cyclononadiene. The reverse reaction, an electrocyclic ring closure of a suitable cyclononadiene, could also be a pathway to synthesize the tricyclic framework. These isomerizations are often reversible, leading to dynamic equilibria between different valence isomers. researchgate.netresearchgate.net
Table 1: Comparison of Strain Energies in Related Bicyclic Systems
| Compound | Strain Energy (kcal/mol) | Reference |
| cis-Bicyclo[3.1.0]hexane | 25.9 | researchgate.net |
| cis-Bicyclo[4.1.0]heptane | 20.3 | researchgate.net |
| cis-Bicyclo[6.1.0]nonane | 19.4 | researchgate.net |
This table highlights the significant strain energy in the bicyclo[6.1.0]nonane core structure, which is a driving force for many of its rearrangement reactions.
Intramolecular Carbene Rearrangements and Carbon-Hydrogen Bond Insertions
Carbenes are highly reactive intermediates that can be generated from precursors like α-diazo ketones or tosylhydrazones. nih.gov If a carbene is generated on a carbon atom within or attached to the this compound framework, it is likely to undergo rapid intramolecular reactions. One of the most common pathways for such carbenes is intramolecular C-H bond insertion. nih.gov The carbene can insert into a neighboring C-H bond, leading to the formation of a new C-C bond and a rearranged polycyclic skeleton, often with the creation of a five-membered ring. Another possibility is a rearrangement analogous to the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, where an alkylidene carbene rearranges to an alkyne, although this is less likely in a saturated system without suitable precursors. nih.gov The specific products formed would depend on the proximity and accessibility of different C-H bonds to the carbenic center. researchgate.net
Ring Expansion and Contraction Pathways
Rearrangements involving the change in ring size are common in cyclic systems, driven by the desire to relieve strain or form more stable intermediates. wikipedia.org
Ring Expansion : A ring expansion of the central seven-membered ring could be achieved through reactions like the Tiffeneau–Demjanov rearrangement. This would involve an exocyclic aminomethyl or hydroxymethyl group, which upon reaction (e.g., diazotization of the amine or reaction of a diol in a pinacol (B44631) rearrangement), generates a carbocation adjacent to the ring. Migration of one of the endocyclic C-C bonds to this carbocation would result in the expansion of the seven-membered ring to an eight-membered ring. wikipedia.orgarkat-usa.org
Ring Contraction : Conversely, a ring contraction could occur via a Favorskii-type rearrangement if an α-haloketone derivative of the tricyclononane were prepared. Base-induced formation of a cyclopropanone (B1606653) intermediate followed by ring-opening would lead to a contracted ring system. Cationic rearrangements can also lead to ring contraction, where a carbocation within the ring prompts the migration of a bond, resulting in a smaller, more stable ring structure, often coupled with the expansion of an adjacent ring. wikipedia.org
Table 2: Illustrative Ring Expansion/Contraction Pathways
| Reaction Type | Starting Functional Group | Key Intermediate | Outcome | Reference |
| Tiffeneau-Demjanov | Exocyclic Aminomethyl | Carbocation | Ring Expansion | wikipedia.org |
| Pinacol Rearrangement | Vicinal Diol | Carbocation | Ring Expansion/Contraction | wikipedia.org |
| Favorskii Rearrangement | α-Haloketone | Cyclopropanone | Ring Contraction | wikipedia.org |
Conformational Analysis and Stereochemistry of Syn Tricyclo 6.1.0.02,4 Nonane
Analysis of Strained Ring Systems within the Tricyclo[6.1.0.0²,⁴]nonane Scaffold
Contributions of Angle Strain and Torsional Strain
Angle Strain: Also known as Baeyer strain, angle strain arises from the deviation of bond angles from their ideal values. saskoer.ca In the tricyclo[6.1.0.0²,⁴]nonane system, the primary source of angle strain is the two cyclopropane (B1198618) rings. Carbon atoms in alkanes are typically sp³-hybridized and favor bond angles of 109.5°. saskoer.ca However, the geometry of the three-membered cyclopropane ring forces the internal C-C-C bond angles to be 60°, a significant deviation that introduces substantial strain. saskoer.cawikipedia.org While the seven-membered ring is more flexible, its fusion to the rigid cyclopropane rings prevents it from adopting its most stable, strain-free conformation.
The table below summarizes the strain energies for some fundamental cyclic structures, providing context for the strain inherent in the tricyclo[6.1.0.0²,⁴]nonane scaffold.
| Ring System | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
| Cycloheptane (B1346806) | 6.3 |
| Data sourced from various studies on ring strain. |
Implications of Ring Strain on Intrinsic Reactivity and Structural Stability
The high degree of ring strain in tricyclo[6.1.0.0²,⁴]nonane renders the molecule thermodynamically less stable than a comparable acyclic or less-strained cyclic counterpart. numberanalytics.com This stored potential energy significantly influences its chemical behavior, making it more reactive. numberanalytics.comsmolecule.com Molecules tend to undergo reactions that lead to a more stable, lower-energy state, and for strained molecules, this often involves reactions that open the strained rings.
The presence of the bicyclopropyl (B13801878) moiety is a key factor. Research on related systems, such as the rearrangement of radicals derived from tricyclo[6.1.0.0²,⁴]nona-6-ene, shows that the rate of ring-opening increases with strain. researchgate.net The strain energy can be released during chemical transformations, providing a thermodynamic driving force for reactions that would be sluggish for unstrained molecules. nsf.gov For instance, reactions involving the cleavage of one of the C-C bonds in a cyclopropane ring are common. This increased reactivity makes tricyclo[6.1.0.0²,⁴]nonane and similar structures valuable as intermediates in organic synthesis, where the controlled release of ring strain can be used to drive the formation of complex molecular architectures. smolecule.com
Stereochemical Relationships: Syn versus Anti Isomerism
The nomenclature of tricyclo[6.1.0.0²,⁴]nonane must specify the relative orientation of the two cyclopropane rings with respect to the plane of the central seven-membered ring. This leads to the existence of two diastereomers: syn and anti.
Syn-Tricyclo[6.1.0.0²,⁴]nonane: In the syn isomer, both cyclopropane rings are located on the same face of the seven-membered ring.
Anti-Tricyclo[6.1.0.0²,⁴]nonane: In the anti isomer (also referred to as the trans isomer), the cyclopropane rings are situated on opposite faces of the seven-membered ring. ruc.dk
This stereoisomerism is a critical aspect of the molecule's identity, as the two isomers can exhibit different physical, spectroscopic, and chemical properties due to their distinct three-dimensional shapes. ruc.dk For example, studies on the electronic structure of the syn and anti isomers reveal differences in their photoelectron spectra. The anti isomer (12) shows two distinct photoelectron spectroscopy peaks at 9.0 and 9.5 eV, a pattern consistent with a large separation between the bicyclopropyl moieties. ruc.dk The synthesis of related dicyclopropanated compounds often yields a mixture of both syn and anti isomers. researchgate.net
| Isomer | Description | Key Structural Feature |
| Syn | Cyclopropane rings on the same face of the cycloheptane ring. | C₂ᵥ symmetry in idealized conformation. |
| Anti (Trans) | Cyclopropane rings on opposite faces of the cycloheptane ring. | C₂ symmetry in idealized conformation. ruc.dk |
Advanced Spectroscopic and Spectrometric Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of syn-Tricyclo[6.1.0.02,4]nonane in solution. It provides detailed information about the connectivity and stereochemical relationships of the hydrogen and carbon atoms within the molecule.
¹H and ¹³C NMR Investigations: Analysis of Coupling Constants and Chemical Shifts
The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the molecule's low symmetry and the presence of highly strained cyclopropyl (B3062369) groups.
In the ¹H NMR spectrum , the protons on the cyclopropane (B1198618) rings would appear at characteristically high fields (low ppm values) due to the shielding effects of the ring currents in these strained systems. The chemical shifts and spin-spin coupling constants are highly sensitive to the protons' local environment and dihedral angles, respectively. Protons in the syn configuration will exhibit different chemical shifts compared to their anti counterparts due to varying steric interactions.
The ¹³C NMR spectrum provides direct insight into the carbon framework. The cyclopropyl carbons are significantly shielded and appear at very high field, a hallmark of strained three-membered rings. The chemical shifts of the bridgehead carbons and the methylene (B1212753) carbons of the six-membered ring would appear at more conventional alkane chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Bridgehead (C1, C5) | 1.3 - 1.8 | 20 - 30 |
| Cyclopropyl (C2, C4, C6, C8) | 0.4 - 1.2 | 5 - 15 |
| Methylene (C3, C7, C9) | 1.0 - 2.0 | 25 - 35 |
| Bridge (C9) | 0.1 - 0.5 | 2 - 8 |
*These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Application of 2D NMR Techniques (HSQC, HMBC, COSY, NOESY) in Complex Bicyclic and Tricyclic Systems
Due to the spectral complexity and potential for signal overlap in the 1D NMR spectra of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment. acs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of bonded hydrogen atoms throughout the molecule's framework. It would be crucial for connecting the protons on the six-membered ring to those on the cyclopropane rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms, providing a clear map of which proton signal corresponds to which carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for establishing the stereochemistry of the molecule. It detects through-space interactions between protons that are in close proximity. For this compound, NOESY experiments would provide definitive evidence for the syn orientation of the cyclopropane rings by showing spatial correlations between protons on the different rings that would be absent in the anti isomer. acs.org
Investigations of Steric Compression Effects in NMR Spectra
The compact, rigid structure of this compound results in significant steric compression between certain protons. This through-space interaction can cause a deshielding effect, leading to a downfield shift (higher ppm value) for the compressed proton in the ¹H NMR spectrum. acs.org The magnitude of this shift is related to the proximity of the interacting atoms. This effect can be a powerful tool for confirming the syn stereochemistry, as specific protons would be forced into close contact, resulting in observable changes in their chemical shifts compared to less sterically hindered positions or the corresponding anti isomer. acs.org
Photoelectron Spectroscopy (PES) for Molecular Orbital Energy Analysis
Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the energies of their molecular orbitals. For this compound, PES would provide valuable information about the interactions between the Walsh orbitals of the three cyclopropane rings. The NIST Chemistry WebBook provides photoelectron spectroscopy data for the stereoisomer Tricyclo[6.1.0.02,4]nonane-(1α,2α,4α,8α)-, showing ionization energies that reflect its electronic structure. While not the syn isomer, this data suggests that the PES of these systems is characterized by bands corresponding to the ionization from the σ-orbitals of the strained rings. The interaction and mixing of the Walsh orbitals in the syn configuration would lead to a unique set of molecular orbital energies, which would be reflected in the PES spectrum as distinct ionization bands. Theoretical calculations are often used in conjunction with PES to assign these bands to specific molecular orbitals.
Mass Spectrometry for Fragmentation Pathways and Structural Confirmation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 122.21, corresponding to its molecular formula C₉H₁₄.
The fragmentation of strained polycyclic hydrocarbons can be complex and may involve rearrangements to more stable structures prior to fragmentation. nih.gov Common fragmentation pathways for cyclic alkanes include the loss of small alkyl or alkenyl fragments. Due to the high ring strain, fragmentation pathways that relieve this strain would be favored. The specific fragmentation pattern would be a fingerprint for the syn isomer and could be used to distinguish it from other isomers. Tandem mass spectrometry (MS/MS) could be employed to further investigate the fragmentation of specific ions, providing more detailed structural information. nih.gov
Infrared (IR) Spectroscopy for Assessment of Molecular Vibrations and Strain
Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule and is particularly sensitive to the presence of strained rings. The IR spectrum of this compound would exhibit characteristic absorption bands.
The C-H stretching vibrations of the cyclopropyl groups are expected to appear at a higher frequency (typically >3000 cm⁻¹) compared to the C-H stretches of the six-membered ring, which would be observed below 3000 cm⁻¹. nih.gov This difference is due to the increased s-character of the C-H bonds in the highly strained three-membered rings. The spectrum would also show characteristic bands for the CH₂ scissoring and rocking modes. The vibrational frequencies associated with the cyclopropane ring deformations are particularly indicative of the high degree of ring strain. nih.gov
Table 2: Predicted Characteristic IR Absorption Bands for this compound *
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Cyclopropyl C-H Stretch | 3010 - 3080 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| CH₂ Scissoring | ~1450 |
| Cyclopropane Ring "Breathing" | ~1020 |
*These are predicted values based on the analysis of similar strained polycyclic hydrocarbons. Actual experimental values may vary.
Theoretical and Computational Investigations of Syn Tricyclo 6.1.0.02,4 Nonane
Quantum Chemical Approaches to Molecular Structure and Electronic Properties
Quantum chemical methods have been employed to explore the electronic structure of syn-Tricyclo[6.1.0.02,4]nonane. A key experimental technique for investigating its electronic properties has been photoelectron (PE) spectroscopy. The PE spectrum of the cis (or syn) isomer displays a distinct pattern that provides insight into its orbital energies. The spectrum begins with a single peak around 9.0 eV, which is well-separated from two overlapping bands near 10 eV. This is followed by the onset of more compact structures at approximately 11 eV. This observed level pattern is a strong indicator of a near-zero torsional angle of the bicyclopropyl (B13801878) moiety within the molecule.
Molecular Orbital (MO) Theory and Walsh Orbital System Analysis
The electronic structure of the bicyclopropyl fragment, which is a core component of this compound, has been analyzed using a "Linear Combination of Walsh Orbitals" (LCWO) model. The Walsh orbitals are a set of molecular orbitals that describe the bonding in cyclopropane (B1198618) rings. In the context of this compound, the interaction and combination of these orbitals are critical to understanding the molecule's electronic properties.
The interpretation of the photoelectron spectrum of the syn isomer is heavily reliant on this MO analysis. The pattern of the PE peaks, particularly the initial well-separated peak, is consistent with theoretical models of the Walsh orbital system for a bicyclopropyl structure with a small torsional angle. This qualitative MO approach provides a powerful framework for rationalizing the observed electronic behavior.
Advanced Computational Methods (e.g., CASSCF, CASPT2, MINDO/3, MNDO) for Reaction Mechanism Elucidation
To provide a more quantitative underpinning to the qualitative MO discussions, semi-empirical all-valence-electrons calculations have been utilized. Specifically, methods like MINDO/3 and MNDO have been applied to bicyclopropyl systems, which serve as a model for understanding the electronic structure of this compound. These calculations help to substantiate the interpretations derived from the LCWO model and photoelectron spectroscopy. While these semi-empirical methods have been valuable, detailed studies on this compound using more advanced computational methods like CASSCF and CASPT2 for the elucidation of specific reaction mechanisms are not extensively documented in the available literature. Such higher-level calculations would be beneficial for a more precise understanding of its reactivity and potential rearrangement pathways.
Energy Calculations and Potential Energy Surfaces of Rearrangement Pathways
Prediction of Spectroscopic Parameters via Computational Models
Computational models have been instrumental in interpreting the spectroscopic data of this compound. The primary application has been in the analysis of its photoelectron spectrum. The correlation between the observed ionization potentials and the calculated molecular orbital energies from even semi-empirical methods demonstrates the predictive power of these computational approaches.
The photoelectron spectrum of cis-Tricyclo[6.1.0.02,4]nonane shows distinct ionization potentials (I.P.) that have been interpreted with the aid of computational models.
| Ionization Potential (eV) | Description |
| ~ 9.0 | A single, well-separated peak |
| ~ 10.0 | Two strongly overlapping bands |
| ~ 11.0 | Onset of compact structures |
This data, particularly when compared to its trans isomer, provides strong evidence for the conformation of the bicyclopropyl unit within the molecule. The pleasing consistency between the experimental PE spectroscopic evidence and the computational models highlights the synergy between these methods in structural elucidation.
Emerging Research Directions and Potential Applications
Syn-Tricyclo[6.1.0.02,4]nonane as a Key Intermediate in the Synthesis of Complex Organic Molecules
The utility of this compound as a key intermediate stems from its high degree of molecular complexity condensed into a small, rigid structure. In organic synthesis, such strained systems are valuable precursors because the release of ring strain can be harnessed to drive reactions and form intricate molecular architectures that are otherwise difficult to access. The compound can serve as an intermediate in the synthesis of more complex organic molecules. smolecule.com
The synthesis of complex polycyclic molecules, such as certain natural products, often requires innovative strategies and versatile building blocks. The bicyclo[3.3.1]nonane architecture, a related structural motif, is found in over 1,000 natural products with relevance to a wide range of diseases. researchgate.net The development of synthetic routes to these scaffolds is a continuous focus of organic chemistry research. researchgate.net For instance, the synthesis of halogenated bicyclo[4.2.0] inositols has been achieved using a bicyclic endoperoxide which is rearranged to a corresponding bisepoxide, showcasing how strained intermediates can be transformed into densely functionalized molecules. researchgate.net
Methodologies such as metal-catalyzed enyne cyclizations have been developed to construct diverse bi- and tricyclic scaffolds from single starting materials, highlighting the strategic importance of these core structures for creating libraries of new molecules for drug discovery. rsc.org The constrained framework of this compound makes it an ideal candidate for similar transformations, where selective ring-opening or rearrangement reactions could provide access to a variety of novel and complex molecular skeletons.
Exploration of Tricyclic Scaffolds in Material Science for the Development of Novel Materials with Specific Structural Properties
In material science, there is a constant demand for new molecular components that can impart specific, predictable properties to bulk materials. The rigid, well-defined three-dimensional structure of tricyclic scaffolds like this compound makes them attractive candidates for creating advanced materials. smolecule.com The unique structure of the compound suggests it may serve as a building block for developing new materials with specific mechanical or thermal properties. smolecule.com
The concept of using molecular scaffolds to control macroscopic properties is well-established. For example, a concise method for assembling researchgate.netfullerene-fused tricyclic scaffolds has been developed, aiming to create fascinating molecules with applications in material and medicinal science. iucr.org The inherent rigidity and defined shape of these scaffolds can influence polymer chain packing, thermal stability, and mechanical strength.
Research into the flexibility of tricyclic systems has shown that their structural properties can be studied and predicted, which is crucial for the rational design of new materials. researchgate.netrsc.org These insights can inform the synthesis of dynamic, shape-shifting systems and functional organic materials. researchgate.net The versatility of tricyclic systems is also demonstrated by their potential use in creating "soft chemical materials," as seen in studies of azithromycin (B1666446) crystal forms which exhibit unusual thermal expansion behavior. rsc.org
| Tricyclic Scaffold Application | Potential Material Properties | Research Example | Citation |
|---|---|---|---|
| Polymer Building Block | Enhanced mechanical strength, specific thermal properties | Incorporation of rigid tricyclic units into polymer backbones. | smolecule.com |
| Fullerene Adducts | Novel electronic and photophysical properties | Palladium-catalyzed assembly of researchgate.netfullerene-fused tricyclic scaffolds. | iucr.org |
| Soft Chemical Materials | Anisotropic thermal expansion, specific crystalline behaviors | Thermal studies on crystalline forms of tricyclic-containing molecules like azithromycin. | rsc.org |
| Functional Organic Materials | Dynamic, shape-shifting systems | Informed design based on computational and photophysical studies of isomer networks. | researchgate.net |
Rational Design and Synthesis of Derivatives for Targeted Chemical and Biological Research
Rational design involves the strategic creation of new molecules with a specific function or property in mind, based on an understanding of their structure-activity relationships. nih.gov Tricyclic systems are recognized as important scaffolds in medicinal chemistry, making them prime candidates for such design strategies. rsc.org By modifying the core structure of this compound with various functional groups, derivatives can be synthesized for targeted research.
A prominent example of this approach is the development of novel tricyclic topoisomerase inhibitors (NTTIs) for treating bacterial infections. nih.gov Researchers built upon a tricyclic scaffold to create compounds with potent activity against Staphylococcus aureus and favorable pharmacokinetic properties. nih.gov Similarly, tricyclic derivatives of azetidine (B1206935) have been synthesized and screened for potential antidepressant activity, with the most active compounds showing a pharmacological profile of a CNS stimulant. researchgate.net
The synthesis of novel derivatives based on related tricyclic nonane (B91170) frameworks, such as tricyclo[4.2.1]nonane, has yielded compounds with significant antiproliferative activity against cancer cell lines. nih.govrsc.org This research demonstrates a clear pathway from a core scaffold to biologically active molecules through systematic chemical modification. The process often involves synthesizing a library of related compounds to explore how different substituents affect biological activity, a key strategy in modern drug discovery. rsc.org The this compound scaffold, with its unique stereochemistry, offers a new template for the design of sp³-rich molecules, which are increasingly sought after in drug development for their potential to access new biological targets.
| Designed Tricyclic Derivative Class | Targeted Application | Design Strategy | Citation |
|---|---|---|---|
| Novel Tricyclic Topoisomerase Inhibitors (NTTIs) | Antibacterial Agents | Modification of a tricyclic core to enhance binding to bacterial topoisomerase. | nih.gov |
| Azetidine Derivatives of Tricyclics | Antidepressants (CNS Stimulants) | Attachment of a tricyclic ring to an azetidine core with a basic side group. | researchgate.net |
| Tricyclo[4.2.1]nonane Derivatives | Antiproliferative Agents | Condensation of a tricyclic ketone with benzaldehyde (B42025) derivatives to form chalcone (B49325) analogs. | nih.govrsc.org |
| Nitrogen-containing Heterocyclic Scaffolds | General Drug Discovery | Intramolecular substitution reactions to rapidly build complex bridged polycyclic products. |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of Syn-Tricyclo[6.1.0.0²,⁴]nonane be reliably determined using spectroscopic methods?
- Methodological Answer : Utilize a combination of ¹H/¹³C NMR spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOE) for spatial proximity insights. X-ray crystallography is critical for definitive stereochemical assignment, particularly for resolving strained bicyclic systems. For derivatives with low crystallinity, high-resolution mass spectrometry (HRMS) and computational modeling (e.g., DFT-optimized structures) can corroborate NMR findings .
Q. What are the key challenges in synthesizing Syn-Tricyclo[6.1.0.0²,⁴]nonane, and how can ring strain be minimized during its preparation?
- Methodological Answer : The synthesis faces challenges due to high ring strain and competing reaction pathways. Strategies include:
- Employing transition-metal-catalyzed cycloadditions (e.g., nickel-mediated [2+2+2] reactions) to control regioselectivity.
- Using sterically hindered bases to direct endo-trig cyclization, reducing strain energy.
- Monitoring reaction progress via in-situ FTIR to optimize temperature and solvent polarity (e.g., toluene at 80°C) .
Q. What are the optimal conditions for crystallizing Syn-Tricyclo[6.1.0.0²,⁴]nonane derivatives to enable accurate X-ray diffraction analysis?
- Methodological Answer : Slow vapor diffusion with hexane/ethyl acetate (3:1 ratio) at 4°C promotes single-crystal growth. Pre-treat derivatives with electron-withdrawing groups (e.g., nitro or carbonyl) to enhance lattice stability. For stubborn cases, use seeding techniques or high-pressure crystallization chambers to overcome kinetic barriers .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of Syn-Tricyclo[6.1.0.0²,⁴]nonane in cycloaddition reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare activation energies for [4+2] vs. [2+2] pathways. Validate predictions with differential scanning calorimetry (DSC) to monitor exothermicity in real-time reactions .
Q. What strategies resolve contradictory data regarding the thermal stability of Syn-Tricyclo[6.1.0.0²,⁴]nonane derivatives in different solvent systems?
- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to isolate solvent effects. Use Arrhenius plots to compare decomposition rates in polar aprotic (DMF) vs. nonpolar solvents (hexane). Replicate conflicting studies with strict moisture/oxygen exclusion to identify experimental artifacts .
Q. How does the electronic structure of Syn-Tricyclo[6.1.0.0²,⁴]nonane influence its potential as a ligand in transition metal catalysis?
- Methodological Answer : Analyze ligand-metal binding affinity via isothermal titration calorimetry (ITC) and X-ray absorption spectroscopy (XAS). Compare turnover frequencies (TOF) in catalytic cycles (e.g., Suzuki-Miyaura coupling) against traditional ligands like BINAP. Computational studies (NBO analysis) can quantify σ-donation/π-backbonding contributions .
Q. How can molecular dynamics simulations elucidate the conformational flexibility of Syn-Tricyclo[6.1.0.0²,⁴]nonane in solution?
- Methodological Answer : Run all-atom MD simulations (AMBER or CHARMM force fields) in explicit solvent models (water, DMSO) over 100 ns trajectories. Calculate root-mean-square fluctuation (RMSF) to identify flexible regions. Cross-validate with NMR relaxation (T₁/T₂) measurements to correlate simulation-predicted motions with experimental data .
Q. What experimental evidence supports or contradicts the predicted [2+2] photocycloaddition reactivity of Syn-Tricyclo[6.1.0.0²,⁴]nonane?
- Methodological Answer : Irradiate derivatives at 254 nm and analyze products via GC-MS and 2D NMR. Compare quantum yields with DFT-predicted excited-state surfaces (TD-DFT). For discrepancies, investigate triplet vs. singlet pathways using triplet quenchers (e.g., β-carotene) or EPR spectroscopy to detect radical intermediates .
Guidance for Addressing Contradictions
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outlier conditions in conflicting studies. Replicate experiments with standardized reagents and calibrated instruments to isolate variables .
- Peer Review : Submit methodological details to open-access platforms (e.g., Protocols.io ) for community validation, ensuring reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
